Desmethylrapamycin is a derivative of rapamycin, a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and immunosuppression. Desmethylrapamycin is classified as a rapamycin analogue, sharing structural similarities with rapamycin but differing in its methylation pattern, which influences its biological activity and pharmacological properties.
Desmethylrapamycin is primarily derived from the fermentation of Streptomyces hygroscopicus, the same organism that produces rapamycin. The classification of desmethylrapamycin falls under the category of macrolide antibiotics, specifically within the subclass of polyketides. These compounds are characterized by their complex ring structures and are known for their ability to inhibit mammalian target of rapamycin (mTOR), making them significant in cancer therapy and transplant medicine.
The synthesis of desmethylrapamycin can be achieved through various methods, including fermentation and semi-synthetic approaches. The fermentation process involves culturing Streptomyces hygroscopicus in nutrient-rich media, wherein desmethylrapamycin is produced as a secondary metabolite.
Technical Details:
Desmethylrapamycin has a complex molecular structure characterized by a large macrolide ring with specific functional groups that influence its activity.
Desmethylrapamycin participates in several chemical reactions that are pivotal for its biological activity:
Technical Details:
Desmethylrapamycin exerts its effects primarily through the inhibition of the mTOR signaling pathway, which plays a crucial role in cell growth and proliferation.
Desmethylrapamycin has several scientific uses:
Desmethylrapamycin derivatives are structural analogs of rapamycin (sirolimus) characterized by the absence of specific methyl groups. These modifications occur at distinct positions on the rapamycin macrocycle, such as the 7-O, 27-O, or 39-O sites, altering molecular properties while preserving the core 31-membered macrolide structure. The most extensively studied variant, 7-O-desmethylrapamycin (CAS 151519-50-5), has a molecular formula of C₅₀H₇₇NO₁₃ and a molecular weight of 900.15 g/mol [3] [6]. Its structure differs from rapamycin by the replacement of a methoxy group (-OCH₃) with a hydroxyl group (-OH) at the C7 position (Figure 1). Similarly, 27-O-desmethylrapamycin (C₅₀H₇₇NO₁₃, MW 900.17 g/mol) lacks the methyl group at the C27 position [10]. These modifications influence the compound's polarity, hydrogen-bonding capacity, and interaction with biological targets like FKBP12 and mTOR [3] [6].
Table 1: Structural Features of Key Desmethylrapamycin Analogs
Analog | Molecular Formula | Molecular Weight | Modification Site | Biological Significance |
---|---|---|---|---|
7-O-Desmethylrapamycin | C₅₀H₇₇NO₁₃ | 900.15 | C7 position | Enhanced polarity; retains mTOR inhibition [3] [6] |
27-O-Desmethylrapamycin | C₅₀H₇₇NO₁₃ | 900.17 | C27 position | Metabolite of rapamycin/everolimus; immunoassay cross-reactivity [10] |
39-O-Desmethylrapamycin | Not specified | Not specified | C39 position | Minor metabolite; detected in liver microsome studies [10] |
Rapamycin biosynthesis in Streptomyces hygroscopicus involves a hybrid modular polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) system. The process begins with the starter unit 4,5-dihydrocyclohex-1-ene carboxylic acid (DHCHC), derived from the shikimate pathway [4] [7]. This unit undergoes 14 elongation cycles via acetate and propionate extender units to form a linear polyketide chain. A critical step is the incorporation of L-pipecolate, generated from L-lysine by the enzyme RapL (lysine cyclodeaminase). Disruption of rapL abolishes rapamycin production unless exogenous L-pipecolate is supplemented, confirming its essential role [1]. The linear chain is condensed with L-pipecolate by the pipecolate-incorporating enzyme (PIE, RapP), followed by macrolactam ring closure [1] [7]. Desmethylrapamycins arise when methylation steps during post-PKS tailoring are incomplete or blocked, either naturally or through genetic engineering.
The substrate flexibility of key biosynthetic enzymes enables the production of desmethyl and other rapamycin analogs:
O-Methyltransferases (OMTs) are pivotal in rapamycin biosynthesis, using S-adenosylmethionine (SAM) as a methyl donor to modify hydroxyl groups on the macrocycle. RapM specifically catalyzes O-methylation at C39 (methoxy group), while RapJ is implicated in C7 and C27 O-methylations [4] [7] [9]. Desmethylrapamycins arise when these enzymes are:
Table 2: Methyltransferases in Rapamycin Biosynthesis and Their Target Sites
Enzyme | Function | Methylation Site | Consequence of Loss/Inhibition |
---|---|---|---|
RapM | O-methyltransferase | C39 (methoxy group) | 39-O-desmethylrapamycin formation [4] [7] |
RapJ | Putative O-methyltransferase | C7, C27 | 7-O- or 27-O-desmethylrapamycin [7] [10] |
Unknown | O-methyltransferase (predicted) | C16 | 16-O-desmethyl metabolites [10] |
The specificity of OMTs influences the biological activity of resulting analogs. For example, 7-O-desmethylrapamycin retains immunosuppressive and antitumor properties comparable to rapamycin, indicating methylation at C7 is non-essential for mTOR binding [3] [6]. In contrast, 39-O-desmethyl analogs may exhibit altered binding kinetics due to proximity to the FKBP12 interaction domain.
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